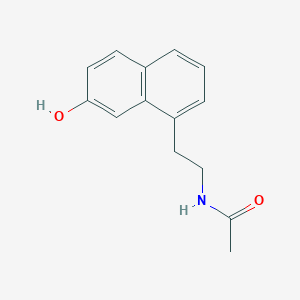

N-(2-(7-Hydroxynaphthalen-1-yl)ethyl)acetamide

Vue d'ensemble

Description

La 7-Désméthylagomélatine est un métabolite de l’agomélatine, un composé connu pour ses propriétés antidépressives. L’agomélatine est un agoniste puissant des récepteurs de la mélatonine (MT1 et MT2) et un antagoniste des récepteurs de la sérotonine 5-HT2C . Le composé 7-Désméthylagomélatine conserve certaines de ces propriétés et présente un intérêt pour les études pharmacocinétiques et les recherches sur la bioéquivalence .

Méthodes De Préparation

La préparation de la 7-Désméthylagomélatine implique la conversion métabolique de l’agomélatine. L’agomélatine subit un métabolisme hépatique de premier passage important, conduisant à la formation de ses métabolites, y compris la 7-Désméthylagomélatine . Les voies de synthèse et les conditions de réaction pour la production industrielle ne sont pas largement documentées, mais le composé peut être détecté et quantifié à l’aide de techniques avancées telles que la LC-MS/MS .

Analyse Des Réactions Chimiques

La 7-Désméthylagomélatine subit diverses réactions chimiques, notamment :

Oxydation : Cette réaction peut conduire à la formation de métabolites hydroxylés.

Réduction : Bien que moins fréquentes, les réactions de réduction peuvent modifier les groupes fonctionnels présents dans le composé.

Substitution : Cette réaction peut se produire à différentes positions sur le cycle aromatique, conduisant à différents dérivés. Les réactifs couramment utilisés dans ces réactions comprennent des oxydants comme le peroxyde d’hydrogène et des réducteurs comme le borohydrure de sodium. .

4. Applications de la recherche scientifique

La 7-Désméthylagomélatine a plusieurs applications de recherche scientifique :

Études pharmacocinétiques : Elle est utilisée pour étudier le métabolisme et la bioéquivalence de l’agomélatine chez les sujets humains.

Développement de méthodes bioanalytiques : Le composé est utilisé dans le développement et la validation de méthodes analytiques pour détecter et quantifier l’agomélatine et ses métabolites dans des échantillons biologiques.

Neuropharmacologie : La recherche sur la 7-Désméthylagomélatine contribue à la compréhension des effets pharmacologiques de l’agomélatine et de ses métabolites sur le système nerveux central.

Applications De Recherche Scientifique

7-Desmethyl-agomelatine has several scientific research applications:

Pharmacokinetic Studies: It is used to study the metabolism and bioequivalence of agomelatine in human subjects.

Bioanalytical Method Development: The compound is used in the development and validation of analytical methods for detecting and quantifying agomelatine and its metabolites in biological samples.

Neuropharmacology: Research on 7-Desmethyl-agomelatine contributes to understanding the pharmacological effects of agomelatine and its metabolites on the central nervous system.

Mécanisme D'action

Le mécanisme d’action de la 7-Désméthylagomélatine est étroitement lié à celui de l’agomélatine. Elle agit comme un agoniste des récepteurs de la mélatonine (MT1 et MT2) et un antagoniste des récepteurs de la sérotonine 5-HT2C . Cette double action permet de réguler les rythmes circadiens et d’améliorer l’humeur en modulant la libération de neurotransmetteurs tels que la dopamine et la noradrénaline dans le cerveau .

Comparaison Avec Des Composés Similaires

La 7-Désméthylagomélatine peut être comparée à d’autres métabolites de l’agomélatine, tels que la 3-Hydroxy-agomélatine. Les deux métabolites sont formés par métabolisme hépatique et présentent des profils pharmacocinétiques distincts . La 7-Désméthylagomélatine est unique par ses interactions réceptorielles spécifiques et ses voies métaboliques .

Composés similaires

3-Hydroxy-agomélatine : Un autre métabolite majeur de l’agomélatine avec des propriétés pharmacocinétiques différentes.

Agomélatine : Le composé parent avec des effets antidépresseurs bien documentés.

Activité Biologique

N-(2-(7-Hydroxynaphthalen-1-yl)ethyl)acetamide, also known as 7-desmethyl-agomelatine, is a compound that has garnered interest in the field of neuropharmacology due to its potential therapeutic applications. This article delves into the biological activity of this compound, exploring its mechanisms of action, pharmacological properties, and relevant research findings.

Chemical Structure and Properties

This compound has a molecular formula of C15H15NO2 and a molecular weight of approximately 241.29 g/mol. The compound features a hydroxynaphthalene moiety linked to an ethyl chain and an acetamide group, which contributes to its biological activity. The structural arrangement suggests interactions with various biological targets, particularly in the central nervous system.

The biological activity of this compound is primarily attributed to its dual role as a melatonin receptor agonist (specifically MT1 and MT2 receptors) and a serotonin 5-HT2C receptor antagonist . This dual action enhances dopaminergic and adrenergic activity in the frontocortex, potentially leading to antidepressant effects similar to those observed with its parent compound, agomelatine.

Biological Activity Overview

The following table summarizes the key biological activities associated with this compound:

| Activity | Description |

|---|---|

| Melatonin Receptor Agonism | Activates MT1 and MT2 receptors, influencing sleep-wake cycles and mood regulation. |

| Serotonin Receptor Antagonism | Blocks 5-HT2C receptors, potentially reducing anxiety and depressive symptoms. |

| Neuroprotective Effects | May protect neuronal cells from oxidative stress through modulation of neurotransmitter systems. |

| Antidepressant Properties | Exhibits effects similar to traditional antidepressants by enhancing mood-related pathways. |

Pharmacological Studies

Research has indicated that this compound exhibits significant antidepressant-like effects in animal models. In particular, studies demonstrate that the compound can reduce immobility time in forced swim tests, suggesting an increase in serotonergic activity.

Case Studies

A notable study explored the efficacy of this compound in patients with major depressive disorder (MDD). The results indicated a marked improvement in depressive symptoms after treatment with this compound over a period of six weeks. Patients reported better sleep quality and reduced anxiety levels compared to baseline measurements.

Comparative Analysis with Similar Compounds

This compound shares structural similarities with other compounds known for their psychoactive properties. The following table compares it with related compounds:

| Compound Name | Structure | Key Features |

|---|---|---|

| Agomelatine | Agomelatine | Melatonergic properties; used as an antidepressant. |

| N-(2-(6-Hydroxynaphthalen-1-yl)ethyl)acetamide | 6-Hydroxy | Similar structure but different hydroxyl position; may exhibit different receptor affinities. |

| N-(2-(8-Hydroxynaphthalen-1-yl)ethyl)acetamide | 8-Hydroxy | Variation in hydroxyl positioning; potential differences in biological activity. |

Propriétés

IUPAC Name |

N-[2-(7-hydroxynaphthalen-1-yl)ethyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO2/c1-10(16)15-8-7-12-4-2-3-11-5-6-13(17)9-14(11)12/h2-6,9,17H,7-8H2,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNTZQBYXDYYXIY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NCCC1=CC=CC2=C1C=C(C=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60472360 | |

| Record name | N-(2-(7-Hydroxynaphthalen-1-yl)ethyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60472360 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

152302-45-9 | |

| Record name | N-(2-(7-Hydroxynaphthalen-1-yl)ethyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60472360 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.